molecular formula C14H21ClN4O B12755368 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride CAS No. 113524-25-7

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride

Cat. No.: B12755368
CAS No.: 113524-25-7
M. Wt: 296.79 g/mol
InChI Key: UCPRVSJMTYUPDI-UHFFFAOYSA-N
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Description

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrido-diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrido-diazepine core through cyclization reactions, followed by functionalization to introduce the dimethylamino propyl and methyl groups. The final step involves the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-5-(3-(dimethylamino)propyl)-2-methyl-, monohydrochloride include other pyrido-diazepine derivatives with different substituents. Examples include:

  • 5-(2-morpholin-4-ylethyl)-2-phenyl-3H-pyrido(2,3-b)(1,4)diazepin-4-one
  • 5-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido(2,3-b)(1,4)diazepin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

113524-25-7

Molecular Formula

C14H21ClN4O

Molecular Weight

296.79 g/mol

IUPAC Name

5-[3-(dimethylamino)propyl]-2-methyl-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride

InChI

InChI=1S/C14H20N4O.ClH/c1-11-10-13(19)18(9-5-8-17(2)3)14-12(16-11)6-4-7-15-14;/h4,6-7H,5,8-10H2,1-3H3;1H

InChI Key

UCPRVSJMTYUPDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CC=C2)N(C(=O)C1)CCCN(C)C.Cl

Origin of Product

United States

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